

# Limited Cross-Species Pharmacokinetic Data Currently Available for JBP485

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## Compound of Interest

Compound Name: JBP485

Cat. No.: B1672816

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A comprehensive cross-species comparison of the pharmacokinetic profile of **JBP485**, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxypropyl-L-serine, is hampered by a notable lack of publicly available data in common preclinical species such as mice, dogs, and monkeys, as well as in humans. The majority of published research focuses on its pharmacokinetic properties and interactions in rats. Limited information is available from a study in rabbits primarily centered on nephrotoxicity, and in vitro studies using human cell lines have shed light on its interaction with membrane transporters.

## JBP485 Pharmacokinetics in Rats

Studies in rats have provided the most detailed insights into the pharmacokinetic profile of **JBP485**. Following intravenous and oral administration, the compound is rapidly absorbed and distributed. Key pharmacokinetic parameters for **JBP485** in rats are summarized in the table below.

Table 1: Pharmacokinetic Parameters of **JBP485** in Rats

Parameter	Value	Route of Administration	Dosage	Source
Elimination Half-Life ( $t_{1/2}$ )	$2.25 \pm 0.06$ h	Intravenous	25 mg/kg	[1][2]
Plasma Clearance (CL <sub>plasma</sub> )	$2.99 \pm 0.002$ mL/min/kg	Intravenous	25 mg/kg	[1][2]
Volume of Distribution (V <sub>d</sub> )	$0.22 \pm 0.05$ L/kg	Intravenous	25 mg/kg	[1][2]
Bioavailability	~30%	Oral	25 mg/kg	[1][2]
Renal Clearance (CLR)	2.89 mL/min/kg	Intravenous	-	

Note: Some values are presented as mean  $\pm$  standard deviation.

**JBP485** exhibits linear pharmacokinetics at intravenous doses ranging from 6.25 to 100 mg/kg and is primarily distributed to the kidneys.[2] Its absorption from the gastrointestinal tract is mediated by the peptide transporter PEPT1.[2][3]

## Insights from Other Species and In Vitro Models

A study investigating the protective effects of **JBP485** against imipenem-induced nephrotoxicity was conducted in rabbits.[4][5] While this study provides valuable information on drug-drug interactions and **JBP485**'s role in modulating organic anion transporters (OATs), it does not provide standalone pharmacokinetic parameters for **JBP485** in this species.[4][5]

In vitro experiments using human Caco-2 cells and PEPT1-transfected HeLa cells have confirmed that **JBP485** is a substrate for the human intestinal peptide transporter PEPT1.[2][3] Furthermore, studies with human embryonic kidney (HEK293) cells overexpressing human OAT1 and OAT3 have demonstrated that **JBP485** is also a substrate for these transporters, which are crucial for renal drug excretion.[6]

## Experimental Protocols

The following methodologies are based on the published pharmacokinetic studies of **JBP485** in rats.

## Animals

Male Wistar rats were used in the pharmacokinetic studies. The animals were housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They were provided with standard chow and water ad libitum and were fasted overnight before the experiments.

## Drug Administration

For intravenous administration, **JBP485** was dissolved in saline and administered as a bolus injection through the tail vein. For oral administration, **JBP485** was dissolved in water and administered by oral gavage.

## Sample Collection

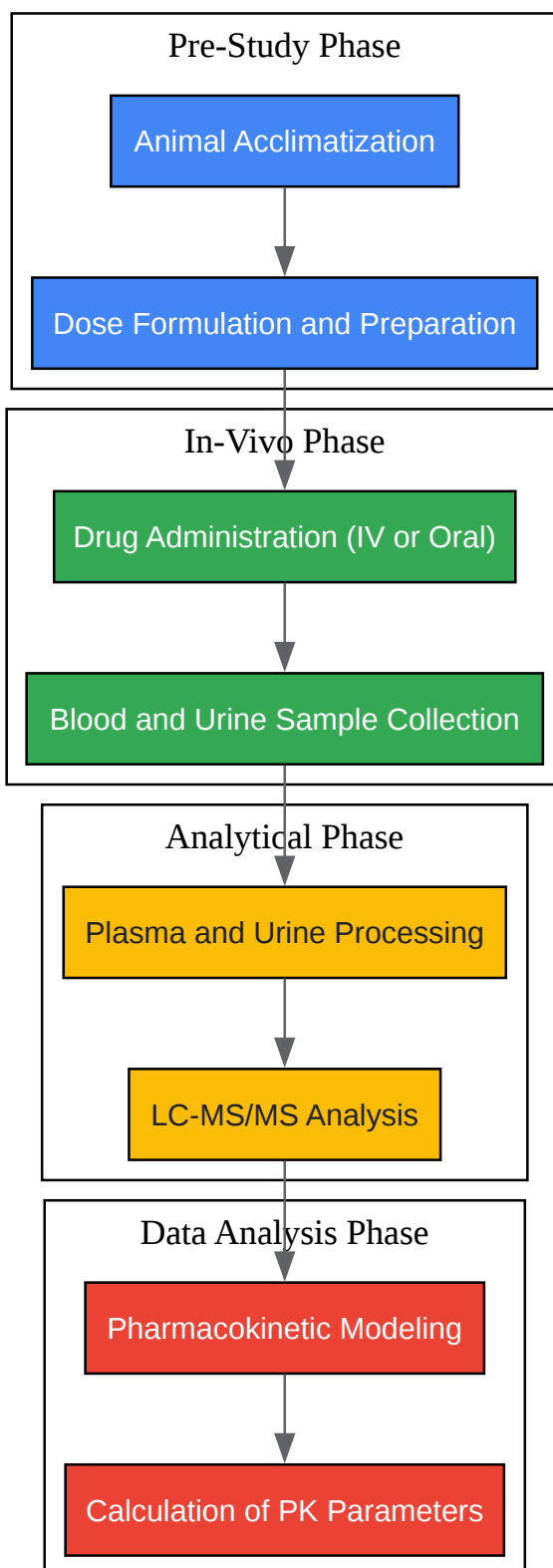
Blood samples were collected from the jugular vein at predetermined time points after drug administration. The blood was centrifuged to separate the plasma, which was then stored at -20°C until analysis. For urinary excretion studies, rats were housed in metabolic cages to allow for the collection of urine over specific time intervals.

## Analytical Method

The concentration of **JBP485** in plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying the drug in biological matrices.

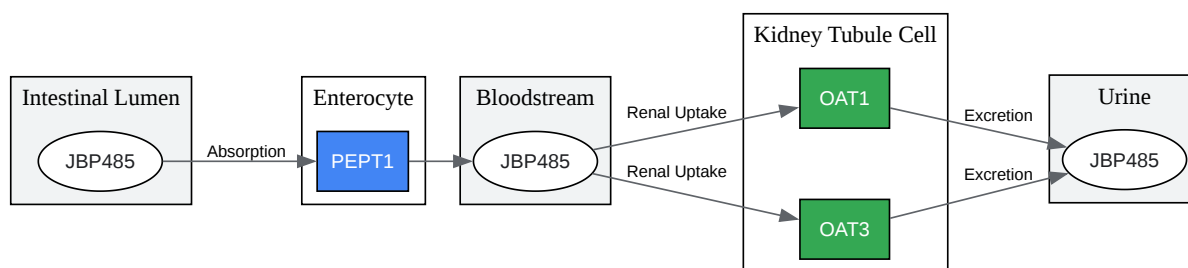
## Visualizing Experimental Workflow and Transporter Interactions

To illustrate the typical process of a preclinical pharmacokinetic study and the known molecular interactions of **JBP485**, the following diagrams have been generated using the DOT language.



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Caption: A generalized workflow for a preclinical pharmacokinetic study.



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Caption: **JBP485** interactions with key membrane transporters in the intestine and kidney.

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